molecular formula C16H15N3O2S2 B2479714 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide CAS No. 2034302-82-2

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2479714
CAS No.: 2034302-82-2
M. Wt: 345.44
InChI Key: YSGJEROIVIVFOP-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the thiophene and phenylthio groups. Common reagents and catalysts used in these reactions include:

    Reagents: Thionyl chloride, hydrazine hydrate, and various thiols.

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI), and other transition metal catalysts.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or phenylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)acetamide
  • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)butanamide

Uniqueness

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-17-15(21-19-11)13-7-9-23-16(13)18-14(20)8-10-22-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGJEROIVIVFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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